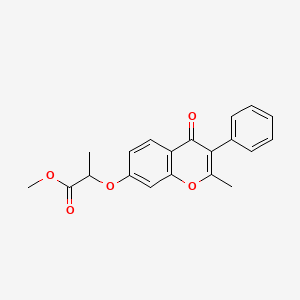

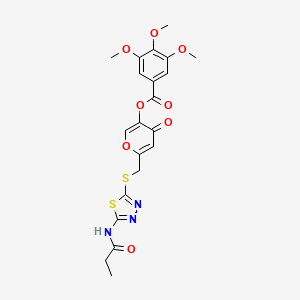

![molecular formula C10H8ClFN2S B2875827 5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 893724-17-9](/img/structure/B2875827.png)

5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

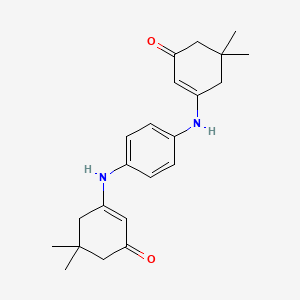

The compound “5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with a molecular weight of 228.67 . It is a solid in form . The compound’s structure includes a thiazole ring, which is a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine” includes a thiazole ring attached to a benzene ring via a methylene bridge . The benzene ring is substituted with chlorine and fluorine atoms . The exact spatial arrangement of these atoms and groups could be determined using techniques such as X-ray crystallography .Chemical Reactions Analysis

While specific chemical reactions involving “5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine” are not available, similar compounds are known to undergo reactions such as protodeboronation .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 228.67 . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current resources.Scientific Research Applications

Antimicrobial Applications

Researchers have investigated thiazole derivatives for their antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives, including thiazole compounds, demonstrated antimicrobial activities against various test microorganisms. Some compounds in this category were found to possess good or moderate activities, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Antitumor Properties

Several studies have explored the antitumor properties of thiazole derivatives. A preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles revealed selective, potent antitumor properties in vitro and in vivo. These compounds, through metabolic modification, exhibit cytocidal activity against specific human mammary carcinoma cell lines and significantly retard the growth of breast and ovarian xenograft tumors (Bradshaw et al., 2002).

Synthesis and Characterization

The synthetic routes and characterization of thiazole derivatives have been extensively studied. One study detailed the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives, elaborating on the steps involved in creating these compounds and their biological efficacy against a range of microorganisms (Bektaş et al., 2007). Additionally, the synthesis, antimicrobial, and cytotoxic activity of novel azetidine-2-one derivatives of 1H-benzimidazole were investigated, showcasing a method for producing compounds with significant antibacterial and cytotoxic properties (Noolvi et al., 2014).

Future Directions

The future directions for the study of “5-[(3-Chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine” could include further investigation into its synthesis, reactivity, and potential biological activity. Given the presence of the thiazole ring and the fluorophenyl group, this compound could be of interest in medicinal chemistry research .

properties

IUPAC Name |

5-[(3-chloro-4-fluorophenyl)methyl]-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClFN2S/c11-8-4-6(1-2-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCLVAYKNTWGKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClFN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

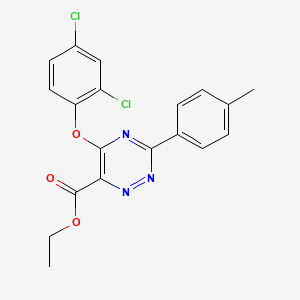

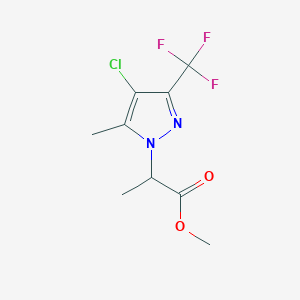

![N-(2-methoxyphenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2875752.png)

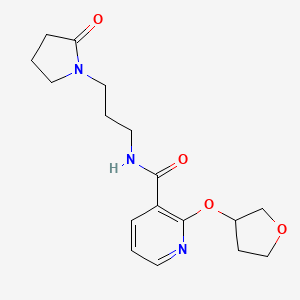

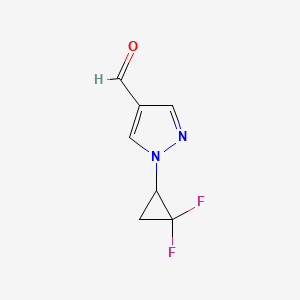

![N-cyclopentyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2875754.png)

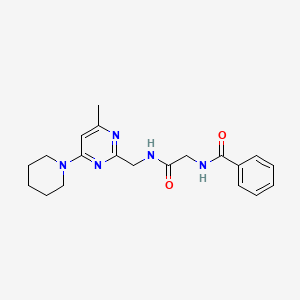

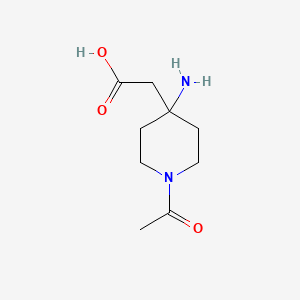

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2875758.png)

![{7-[(4-chlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2875766.png)